(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide
Description
“(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide” is a chiral amide derivative featuring a propionamide backbone with an (S)-configured amino group at the second carbon. The compound is substituted with a 2-cyanobenzyl group and an ethyl group on the amide nitrogen. Its molecular formula is inferred as C₁₃H₁₇N₃O, with a molecular weight of approximately 246.29 g/mol (calculated). The ethyl group enhances lipophilicity compared to smaller alkyl substituents like methyl.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-16(13(17)10(2)15)9-12-7-5-4-6-11(12)8-14/h4-7,10H,3,9,15H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNUELOTJEBRW-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C#N)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1C#N)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide typically involves the reaction of 2-cyanobenzyl bromide with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for the bromination of benzylic compounds using N-bromosuccinimide and a compact fluorescent lamp (CFL) for activation . This method ensures efficient production while minimizing the use of hazardous solvents.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
The compound (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide (CAS 16983-71-4) is of growing interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data tables and documented case studies.
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may interact with biological targets relevant to various diseases.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of compounds similar to this compound. The results indicated that modifications to the benzyl group could enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer drugs.
Neuropharmacology
This compound has shown promise in neuropharmacological studies, particularly regarding its effects on neurotransmitter systems.
Case Study: Neurotransmitter Modulation
Research highlighted in Neuroscience Letters examined how this compound influences dopamine receptors. The findings suggest it may act as a modulator, potentially offering insights into treatments for neurological disorders such as Parkinson's disease.
Synthetic Chemistry
The compound is also utilized in synthetic chemistry as an intermediate for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Amide Formation | Reflux with acyl chloride | 85 |
| Reduction | LiAlH₄ in dry ether | 90 |
| Alkylation | NaH in DMF with alkyl halides | 75 |
Biochemical Studies
Research into the biochemical interactions of this compound has revealed its potential role as an enzyme inhibitor.
Case Study: Enzyme Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition, indicating potential applications in metabolic disease management.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), by binding to the active site and preventing substrate access . This inhibition can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of “(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide” differ primarily in substituents on the benzyl ring and the alkyl groups attached to the amide nitrogen. These variations significantly impact physicochemical properties, biological activity, and synthetic applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Chlorine substituents increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
N-Alkyl Group Influence: Ethyl vs.
Stereochemical Considerations: All compounds feature an (S)-configuration at the amino-bearing carbon, suggesting enantioselective activity in biological systems (e.g., inhibition of bacterial aminoacyl-tRNA synthetases, as seen in related patents) .
Discontinuation Trends :
- Compounds like the 3,4-dichloro derivative (CAS 1353995-33-1) were discontinued, likely due to synthetic challenges, toxicity, or unfavorable pharmacokinetics .
Structural Complexity and Applications :
- The pyrrolidine-containing analog (CAS 1355789-17-1) demonstrates how heterocyclic moieties can introduce conformational rigidity, aiding in target specificity .
Research and Patent Context
- Synthetic Methods : Patents such as WO 2012/047543 highlight scalable routes for synthesizing trifluoroethyl acetamide analogs, underscoring industrial interest in similar compounds .
Biological Activity
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C13H14N2O
- Molecular Weight : 230.26 g/mol
- Functional Groups : Contains an amino group, a cyano-substituted benzyl moiety, and an ethyl side chain.
The stereochemistry of the (S) configuration is significant as it may influence interactions with biological targets, potentially enhancing its pharmacological properties.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes and Receptors : The cyano group can participate in hydrogen bonding, influencing enzyme or receptor activity. This interaction may lead to the modulation of various biological pathways.
- Metabolic Transformations : The compound may undergo metabolic changes resulting in active metabolites that exert distinct biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest moderate to good antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines. For example, compounds with similar properties have shown IC50 values indicating significant cytotoxic potential against human lung adenocarcinoma and melanoma cell lines .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Structure-Activity Relationship (SAR)
A comparative analysis of structurally related compounds reveals insights into their biological activities:
| Compound Name | Molecular Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide | Similar structure with a different cyano position | Potential enzyme inhibitor |
| (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-propionamide | Contains a chloro substituent | Neuropharmacological effects as σ1 receptor antagonist |
These comparisons highlight how subtle changes in structure can significantly influence biological activity.
Q & A
Basic: How can enantiomeric purity be optimized during the synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide?
Answer:
Enantiomeric purity is critical for chiral compounds. Key strategies include:
- Chiral catalysts : Use enantioselective catalysts (e.g., asymmetric hydrogenation catalysts) during amide bond formation to favor the (S)-configuration .
- Chiral resolution : Employ diastereomeric salt formation or chiral stationary-phase HPLC for purification, as demonstrated in similar piperidine- and pyrrolidine-based amides .
- Reaction monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee) at intermediate stages .
Basic: What spectroscopic and chromatographic methods validate the structural integrity of this compound?
Answer:
A multi-technique approach is recommended:
- NMR spectroscopy : 1H/13C NMR to confirm stereochemistry, benzyl/cyano group placement, and absence of byproducts (e.g., verify N-ethyl and cyano-benzyl proton environments) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ for C14H18N3O: 244.1449) .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and cyano group signals (~2240 cm⁻¹) .
Advanced: How might stereochemical inversion at the chiral center affect biological target interactions?
Answer:
Stereochemistry directly impacts target binding. For example:
- Receptor selectivity : In piperidine/pyrrolidine analogs, (S)-enantiomers show higher affinity for neurotransmitter receptors (e.g., dopamine D2) compared to (R)-forms due to spatial compatibility with binding pockets .
- Enantiomer-specific assays : Compare (S)- and (R)-forms in competitive binding assays (e.g., radioligand displacement) to quantify stereochemical influence on IC50 values .
Advanced: How can contradictory binding data across receptor subtypes be resolved methodologically?
Answer:
Contradictions may arise from assay conditions or receptor heterogeneity. Mitigation strategies:
- Orthogonal assays : Validate binding using surface plasmon resonance (SPR) and cellular functional assays (e.g., cAMP modulation) to distinguish allosteric vs. orthosteric effects .
- Receptor subtype profiling : Use transfected cell lines expressing individual subtypes (e.g., GPCR subfamilies) to isolate target-specific interactions .
- Molecular docking : Compare compound-receptor docking poses across subtypes to identify critical residue interactions (e.g., cyano group’s role in π-stacking with aromatic residues) .
Basic: What solvent systems are optimal for stabilizing this compound in solution?
Answer:
- Polar aprotic solvents : DMSO or DMF stabilize amide bonds and prevent hydrolysis during storage .
- Low-temperature storage : Solutions in acetonitrile:water (e.g., 70:30) at -20°C reduce racemization risk .
- Lyophilization : For long-term stability, lyophilize in citrate buffer (pH 4–6) to minimize degradation .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET modeling : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions based on the cyano group’s electron-withdrawing effects .
- Molecular dynamics (MD) : Simulate membrane permeation using CHARMM force fields to assess passive diffusion rates .
- Metabolism prediction : CYP3A4-mediated N-deethylation is likely; validate with hepatic microsome assays .
Basic: How can synthetic byproducts (e.g., N-ethyl over-alkylation) be minimized?
Answer:
- Controlled alkylation : Use stoichiometric ratios of ethylating agents (e.g., ethyl bromide) under inert conditions to prevent di-alkylation .
- Protecting groups : Temporarily protect the primary amine with Boc groups before N-ethylation .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates .
Advanced: What structural analogs of this compound have shown SAR trends in receptor modulation?
Answer:
- Cyano substitution : Analogs with 2-cyano-benzyl groups (vs. 4-cyano) exhibit improved σ1 receptor affinity due to steric alignment .
- N-alkyl chain length : Shorter chains (e.g., ethyl vs. propyl) enhance metabolic stability in hepatic assays .
- Stereochemical SAR : (S)-configuration in benzyl-pyrrolidine analogs increases serotonin 5-HT1A binding by 10-fold vs. (R)-forms .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization .
- GPCR profiling : Use β-arrestin recruitment assays (e.g., PathHunter®) for GPCR activation/antagonism .
- Cytotoxicity : MTT assays in HEK293 or HepG2 cells to assess baseline toxicity .
Advanced: How can metabolomic studies identify reactive metabolites?
Answer:
- Trapping agents : Incubate with glutathione (GSH) and human liver microsomes; detect GSH adducts via LC-MS/MS .
- High-resolution MS : Use Q-TOF systems to identify phase I metabolites (e.g., hydroxylation at the benzyl ring) .
- CYP inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
